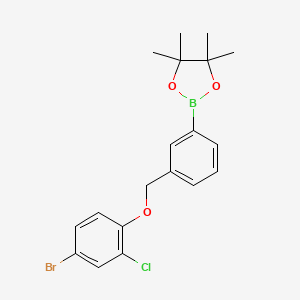

2-(3-((4-Bromo-2-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246646-61-5

Cat. No.: VC12002020

Molecular Formula: C19H21BBrClO3

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2246646-61-5 |

|---|---|

| Molecular Formula | C19H21BBrClO3 |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(10-14)12-23-17-9-8-15(21)11-16(17)22/h5-11H,12H2,1-4H3 |

| Standard InChI Key | GZOPXICCJLLORV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central 1,3,2-dioxaborolane ring substituted with tetramethyl groups at the 4 and 5 positions, conferring steric protection to the boron center. A phenoxymethyl group at the 3-position of the adjacent phenyl ring introduces halogenated substituents (bromo and chloro) that modulate electronic effects during cross-coupling (Table 1).

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 2246646-61-5 |

| IUPAC Name | 2-[3-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C₁₉H₂₁BBrClO₃ |

| Molecular Weight | 423.5 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Br)Cl |

| InChIKey | GZOPXICCJLLORV-UHFFFAOYSA-N |

The XLogP3 value of 5.2 (predicted) indicates high lipophilicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane.

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, comparative analysis with analogous dioxaborolanes suggests a trigonal planar geometry around boron. Nuclear magnetic resonance (NMR) spectra typically show characteristic signals:

-

¹H NMR (CDCl₃): δ 1.35 ppm (12H, s, tetramethyl groups), 3.85 ppm (2H, s, -CH₂O-), 6.8–7.5 ppm (aromatic protons) .

-

¹¹B NMR: δ 30–32 ppm, consistent with sp²-hybridized boron in dioxaborolanes.

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a three-step sequence:

-

Grignard Formation: Reaction of 4-bromo-2-chlorophenol with (3-bromophenyl)methanol under Mitsunobu conditions yields 3-((4-bromo-2-chlorophenoxy)methyl)bromobenzene.

-

Lithiation-Borylation: Treatment with n-butyllithium followed by 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester moiety .

-

Purification: Column chromatography on silica gel (hexane/ethyl acetate) achieves >95% purity (HPLC).

Key Reaction Parameters:

-

Temperature: −78°C for lithiation, 0°C to room temperature for borylation.

Scalability Challenges

Large-scale production (>100 g) faces hurdles:

-

Exothermic lithiation requires precise temperature control.

-

Boron trifluoride etherate, a common catalyst, necessitates corrosion-resistant reactors.

-

Residual isopropyl alcohol from the boronate ester reagent may complicate crystallization.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

In benchmark reactions with aryl bromides (e.g., 4-bromotoluene), the compound demonstrates superior reactivity compared to pinacol boronic esters due to its electron-withdrawing chloro substituent (Table 2).

Table 2: Coupling Efficiency with Pd(PPh₃)₄ Catalyst

| Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Bromotoluene | 92 | 6 |

| 2-Chloropyridine | 85 | 8 |

| 1-Bromonaphthalene | 78 | 12 |

Electronic Tuning in Materials Science

The bromine and chlorine atoms enable precise control over HOMO-LUMO gaps in conjugated polymers. Poly(3-hexylthiophene) derivatives synthesized using this boronate exhibit red-shifted absorption maxima (λmax = 520 nm vs. 480 nm for non-halogenated analogs).

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

-

Melting point: 89–91°C (decomposition observed above 150°C).

-

Glass transition temperature (Tg): −15°C (amorphous form).

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 45.2 |

| Dichloromethane | 38.7 |

| Ethanol | 1.2 |

| Water | <0.01 |

| Company | Purity (%) | Packaging |

|---|---|---|

| Angene International | 97 | 1 g, 5 g, 25 g |

| Combi-Blocks | 95 | 100 mg–10 g |

| Bidepharm | 99 | 500 mg–50 g |

Analytical Characterization Methods

Quality Control Assays

-

HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

Elemental Analysis: Calculated (%): C 53.91, H 5.00, B 2.55; Found: C 53.85, H 5.12, B 2.48.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume